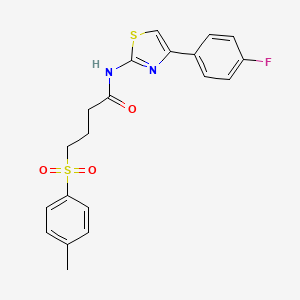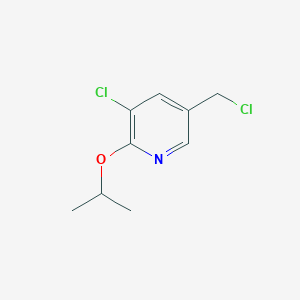
4-methoxy-N,2-dimethylaniline
描述
4-methoxy-N,2-dimethylaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methoxy group (-OCH₃) attached to the benzene ring and two methyl groups (-CH₃) attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
4-methoxy-N,2-dimethylaniline can be synthesized through several methods. One common approach involves the alkylation of aniline with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
C6H5NH2+2CH3OH→C6H5N(CH3)2+2H2O
In this reaction, aniline reacts with methanol to form N,N-dimethylaniline, which can then be further modified to introduce the methoxy group.
Another method involves the reduction of Schiff bases. For example, 4-methoxyphenylamine can be reacted with formaldehyde and then reduced using sodium borohydride to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves the alkylation of aniline with methanol or dimethyl ether in the presence of an acid catalyst. This method is preferred due to its efficiency and scalability .
化学反应分析
Types of Reactions
4-methoxy-N,2-dimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Substitution: Reagents such as bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of this compound.
科学研究应用
4-methoxy-N,2-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various dyes and pigments.
Biology: It serves as a model compound for studying the behavior of aniline derivatives in biological systems.
Medicine: It is investigated for its potential pharmacological properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other organic compounds
作用机制
The mechanism of action of 4-methoxy-N,2-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and dimethyl groups influence its binding affinity and reactivity. For example, the compound can undergo electrophilic aromatic substitution reactions, where the methoxy group activates the benzene ring towards electrophiles .
相似化合物的比较
Similar Compounds
N,N-dimethylaniline: Lacks the methoxy group, making it less reactive in electrophilic aromatic substitution reactions.
4-methoxyaniline: Lacks the dimethyl groups on the nitrogen atom, affecting its basicity and reactivity.
2,4-dimethoxyaniline: Contains an additional methoxy group, altering its chemical properties and reactivity.
Uniqueness
4-methoxy-N,2-dimethylaniline is unique due to the presence of both methoxy and dimethyl groups, which confer distinct chemical properties and reactivity patterns. This combination makes it a valuable compound for various applications in research and industry.
属性
IUPAC Name |
4-methoxy-N,2-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(11-3)4-5-9(7)10-2/h4-6,10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMCAKDBWLUQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3-(2-methoxyphenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2388396.png)
![5-(2-Methoxyphenyl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2388397.png)




![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)

![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)


![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)

![N-(2-{8-methylimidazo[1,2-a]pyridin-2-yl}ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2388419.png)
